Alfuzosin-d3盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alfuzosin-d3 Hydrochloride is a synthetic compound derived from the active ingredient of the drug Alfuzosin. It is an alpha-1-adrenergic receptor antagonist that is primarily used to treat benign prostatic hyperplasia (BPH). Alfuzosin-d3 Hydrochloride is a labeled compound that is used in scientific research to study the pharmacological effects of this drug in vivo and in vitro.

科学研究应用

Formulation and Evaluation of Extended Release Alfuzosin Hydrochloride Tablets

Specific Scientific Field

Pharmaceutics

Summary of the Application

The research aimed to formulate and evaluate extended release tablets of Alfuzosin Hydrochloride to reduce dosing frequency and improve patient compliance and therapeutic action .

Methods of Application or Experimental Procedures

The matrix tablets were formulated by wet granulation technique using hydrophilic, hydrophobic, and waxy polymers in various combinations . The granules were evaluated for bulk density, tapped density, carr’s index, hausner’s ratio, and angle of repose. The prepared tablets were evaluated for thickness, hardness, percentage friability, and drug content .

Results or Outcomes

The final formulation having 5.8% HCO, 2.1% EC, and 34.2% HPMC K100M was found to be successful in prolonging the drug release over a period of 20 hrs . The drug release was found to be by anomalous diffusion . The prepared tablets were found to be stable at accelerated stability conditions .

Simultaneous Determination of Alfuzosin and Tadalafil in Pharmaceutical Products

Specific Scientific Field

Analytical Chemistry

Summary of the Application

The research aimed to establish simple and fast chromatographic methods for the simultaneous determination of Alfuzosin and Tadalafil in pharmaceutical products .

Methods of Application or Experimental Procedures

Two chromatographic methods, namely thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) were developed and validated .

Results or Outcomes

The two chromatographic methods were found to be accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for Alfuzosin and 200–1200 ng/band and 10–50 ng for Tadalafil by TLC and HPLC, respectively . The validated methods succeeded in detecting the cited drugs in pharmaceutical formulation without interference of excipients .

Potentiometric Determination of Alfuzosin Hydrochloride

Specific Scientific Field

Electrochemistry

Summary of the Application

This research developed a sensitive and selective method for determining Alfuzosin Hydrochloride (ALF.HCl) in pharmaceutical preparation and biological fluid samples .

Methods of Application or Experimental Procedures

Modified carbon paste electrodes (MCPEs) were developed for the determination of ALF.HCl . The paste of these sensors was prepared by mixing alfuzosin phosphomolybdate (ALF-PMA) and alfuzosin tetraphenylborate (ALF-TPB) ion pairs as recognition reagents with different supporting matrices including graphite powder alone or different ratios of graphite to graphene powders .

Results or Outcomes

The sensor prepared based on graphite alone as a supporting matrix gave Nernstian slope values of 56.7±0.75 and 51.1±1.11 mV decade −1 for electrode modified with ALF-PMA and ALF-TPB ion pairs, respectively . The proposed sensors were successfully applied for the determination of ALF.HCl in pure, biological fluid samples and pharmaceutical preparation .

Treatment of Benign Prostatic Hyperplasia

Specific Scientific Field

Urology

Summary of the Application

Alfuzosin is a quinazoline derivative and, although a nonspecific α1-blocker, exhibits a selective concentration in the prostate compared with plasma in patients with Benign Prostatic Hyperplasia (BPH) .

Methods of Application or Experimental Procedures

Alfuzosin is administered orally for the treatment of BPH . It works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate .

Results or Outcomes

Three registration trials assessed the safety and efficacy of alfuzosin . It was found to be effective in improving the symptoms associated with BPH .

属性

IUPAC Name |

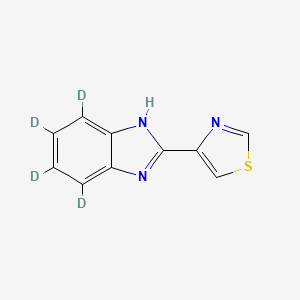

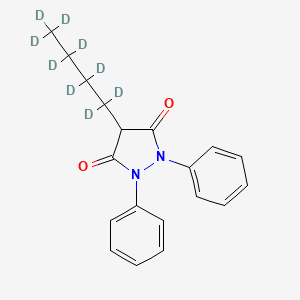

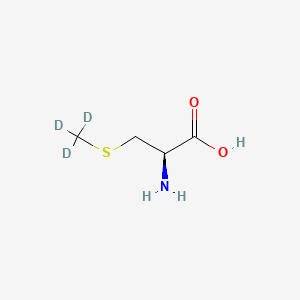

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKWDJILNVLGX-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alfuzosin-d3 Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)